1-(3-methylbenzyl)-1H-benzotriazole

Übersicht

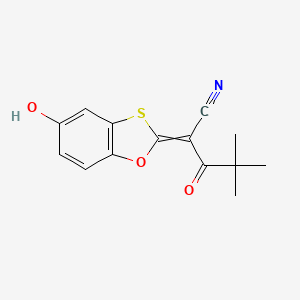

Beschreibung

1-(3-methylbenzyl)-1H-benzotriazole, also known as MBT, is a chemical compound that belongs to the class of benzotriazole derivatives. MBT has gained significant attention in the scientific community due to its potential applications in various fields, including material science, environmental science, and biomedical research.

Wissenschaftliche Forschungsanwendungen

Occurrence and Environmental Fate

Benzotriazoles, including 1H-benzotriazole and its derivatives, are widely recognized for their persistence in aquatic environments due to their extensive use as corrosion inhibitors in various industrial and consumer products. Studies have documented the presence of benzotriazoles in river waters and wastewater treatment plants, highlighting their widespread environmental distribution and the challenges associated with their removal during water treatment processes. For example, Kiss and Fries (2009) reported the occurrence of benzotriazoles in German rivers, emphasizing the need for understanding their environmental fate and the efficacy of wastewater treatment methods in reducing their concentrations (Kiss & Fries, 2009).

Degradation and Removal Technologies

Research on the biotransformation and photochemical degradation of benzotriazoles has provided valuable insights into potential removal mechanisms and the environmental persistence of these compounds. Huntscha et al. (2014) explored the aerobic biological degradation of benzotriazoles, identifying transformation products and elucidating degradation pathways, which are crucial for assessing the environmental impacts of these substances and developing effective removal strategies (Huntscha et al., 2014).

Toxicity and Ecological Impacts

The ecological and toxicological effects of benzotriazoles have also been a focus of scientific research. Studies have investigated the toxicity of benzotriazoles and their derivatives to aquatic organisms, providing evidence of the potential risks these compounds pose to aquatic ecosystems. Pillard et al. (2001) compared the toxicity of different benzotriazole derivatives, highlighting the variability in their effects on various test organisms and the importance of understanding these impacts for environmental risk assessment (Pillard et al., 2001).

Analytical Methods and Human Exposure

Advancements in analytical techniques have facilitated the detection and quantification of benzotriazoles in environmental matrices, aiding in exposure assessment and pollution monitoring. Asimakopoulos et al. (2013) developed a method for determining benzotriazoles and benzothiazoles in human urine, underscoring the importance of assessing human exposure to these compounds and their potential health implications (Asimakopoulos et al., 2013).

Eigenschaften

IUPAC Name |

1-[(3-methylphenyl)methyl]benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15-16-17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWKUAOZLUPNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

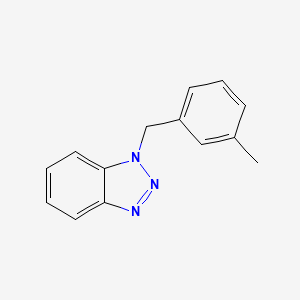

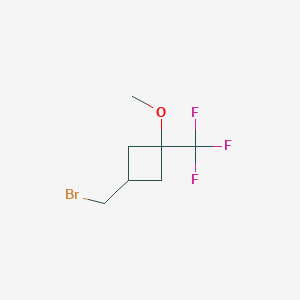

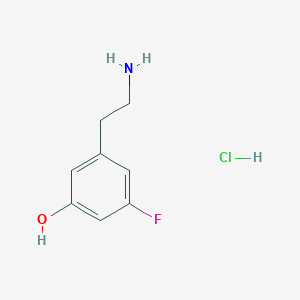

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2730747.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B2730748.png)

![N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide](/img/structure/B2730753.png)

![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2730755.png)

![5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2730757.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2730759.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)

![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)

![N-(4-methyl-2-(piperidin-1-ylsulfonyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730768.png)